molecular formula C7H14Cl2N4 B2485685 3-((1H-1,2,3-Triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride CAS No. 2230803-24-2

3-((1H-1,2,3-Triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride

Cat. No.: B2485685
CAS No.: 2230803-24-2
M. Wt: 225.12
InChI Key: ZGIOTHBFKAPWLM-UHFFFAOYSA-N
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Description

3-((1H-1,2,3-Triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride is a useful research compound. Its molecular formula is C7H14Cl2N4 and its molecular weight is 225.12. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Applications

  • Cycloaddition Reactions: The compound is involved in cycloaddition reactions, particularly with organic azides and enamines, resulting in the formation of various substituted 1H-1,2,3-triazoles. These compounds are of interest due to their potential in synthesis and material sciences (Brunner, Maas, & Klärner, 2005).
  • Metal and Oxidant-Free Synthesis: It is used in a green, three-component condensation method, advantageous for its broad substrate scope, mild conditions, and environmental friendliness. This process is significant in organic and medicinal chemistry, and in synthesizing optical materials (Guo et al., 2021).
  • Synthesis of Azetidine-2-one Derivatives: It serves as a precursor in the synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole, which exhibit antibacterial and cytotoxic properties (Noolvi et al., 2014).

Biochemical Applications and Ligand Synthesis

  • Spin Crossover Complexes: The compound is used in synthesizing novel ligands for spin crossover complexes, highlighting its role in the development of materials with switchable magnetic properties (Schweinfurth et al., 2011).
  • Sulfated Ligands for Cycloaddition: It is utilized in the formation of sulfated ligands, accelerating the copper(I)-catalyzed azide-alkyne cycloaddition, a cornerstone reaction in click chemistry. This application is crucial in bioconjugation and live-cell labeling (Wang et al., 2011).
  • Microwave-Assisted Synthesis: The compound participates in microwave-assisted synthesis, offering a fast and efficient method to prepare 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, highlighting its utility in streamlining synthetic pathways (Tan, Lim, & Dolzhenko, 2017).

Pharmacological and Antimicrobial Research

  • Antimicrobial and Cytotoxic Activity: Its derivatives have shown antimicrobial and cytotoxic activity, underscoring its potential in developing new therapeutic agents (Bektaş et al., 2007).
  • Anticancer and Antimicrobial Activities: Maleimide triazole hybrid compounds, synthesized using this compound, exhibit notable anticancer and antimicrobial activities, indicating its relevance in drug development (Salameh et al., 2020).
  • Antimicrobial Activity of Metal Complexes: Its complexes with transition metals (CoII, CuII, NiII, and ZnII) are tested against various microorganisms, demonstrating its potential in creating antimicrobial agents (Cukurovalı et al., 2002).

Mechanism of Action

Target of Action

Triazole derivatives have been known to exhibit anticancer activity by binding to the active site of enzymes .

Mode of Action

It’s known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s function, potentially inhibiting its activity.

Biochemical Pathways

Given the potential anticancer activity of triazole derivatives , it can be inferred that the compound may affect pathways related to cell proliferation and survival.

Result of Action

Given the potential anticancer activity of triazole derivatives , it can be inferred that the compound may induce apoptosis in cancer cells.

Action Environment

One study mentions that a highly-energetic intermediate could be controlled and handled in a safe manner , suggesting that the reaction conditions could influence the compound’s action.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning” associated with it . It has hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

3-(triazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4.2ClH/c8-7-3-6(4-7)5-11-2-1-9-10-11;;/h1-2,6-7H,3-5,8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIOTHBFKAPWLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)CN2C=CN=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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